molecular formula C19H21NO3 B12929884 Tert-butyl benzoyl(benzyl)carbamate

Tert-butyl benzoyl(benzyl)carbamate

Cat. No.: B12929884
M. Wt: 311.4 g/mol
InChI Key: PRJRRNBXRIIBTF-UHFFFAOYSA-N
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Description

Tert-butyl benzoyl(benzyl)carbamate is a compound that belongs to the class of carbamates, which are widely used as protecting groups in organic synthesis. This compound is particularly useful in the synthesis of peptides and other complex molecules due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl benzoyl(benzyl)carbamate typically involves the reaction of benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yields . Another method involves the use of benzyl isocyanate and tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl benzoyl(benzyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Benzoyl carbamate derivatives.

    Reduction: Benzylamine and tert-butyl alcohol.

    Substitution: Substituted benzyl carbamates.

Mechanism of Action

The mechanism of action of tert-butyl benzoyl(benzyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the protected amine. The benzyl group can be selectively removed under mild acidic conditions, allowing for the controlled deprotection of the amine .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: Similar in structure but lacks the benzyl group.

    Benzyl carbamate: Similar but lacks the tert-butyl group.

    Carbamic acid benzyl ester: Another related compound with different protecting properties.

Uniqueness

Tert-butyl benzoyl(benzyl)carbamate is unique due to its dual protecting groups, which offer enhanced stability and selective deprotection options. This makes it particularly useful in complex synthetic pathways where multiple functional groups need to be protected and deprotected in a controlled manner .

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

tert-butyl N-benzoyl-N-benzylcarbamate

InChI

InChI=1S/C19H21NO3/c1-19(2,3)23-18(22)20(14-15-10-6-4-7-11-15)17(21)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3

InChI Key

PRJRRNBXRIIBTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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